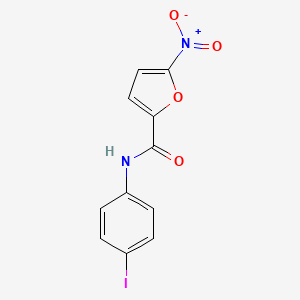

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide

Übersicht

Beschreibung

C-176 is a selective and blood-brain barrier-permeable inhibitor of the stimulator of interferon genes (STING) pathway. This compound is known for its ability to covalently target the transmembrane cysteine residue 91, thereby blocking activation-induced palmitoylation of STING .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

C-176 wird durch eine Reihe chemischer Reaktionen unter Verwendung von Nitrofuran-Derivaten synthetisiert. Zu den wichtigsten Schritten gehören die Bildung des Nitrofuran-Rings und die anschließende Funktionalisierung zur Einführung der Jod- und Carboxamidgruppen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und spezifischen Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von C-176 umfasst die Skalierung der Synthesewege, die in Laboreinstellungen verwendet werden. Dazu gehört die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann kontinuierliche Flusschemietechniken umfassen, um die Effizienz zu verbessern und die Produktionskosten zu senken .

Analyse Chemischer Reaktionen

Arten von Reaktionen

C-176 durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Der Nitrofuran-Ring kann nucleophile Substitutionsreaktionen eingehen.

Reduktionsreaktionen: Die Nitrogruppe kann unter bestimmten Bedingungen zu einem Amin reduziert werden.

Kovalente Bindungsbildung: C-176 bildet kovalente Bindungen mit Cysteinresten in Proteinen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie Natriumhydrid und Dimethylformamid (DMF) werden häufig verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Wasserstoffgas und Palladium auf Aktivkohle (Pd/C) werden eingesetzt.

Kovalente Bindungsbildung: Die Reaktion mit Cysteinresten erfolgt unter physiologischen Bedingungen.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Substituierte Nitrofuran-Derivate.

Reduktionsreaktionen: Amino-Derivate von C-176.

Kovalente Bindungsbildung: Kovalente Addukte mit Proteinen.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the potential of N-(4-iodophenyl)-5-nitrofuran-2-carboxamide as an effective agent against triple-negative breast cancer (TNBC). The compound has been identified as a potent activator of the C/EBP-homologous protein (CHOP), which plays a crucial role in mediating apoptosis in cancer cells.

Case Study: TNBC Treatment

In a high-throughput screening assay, this compound was found to increase CHOP-Luc reporter activity by 24-fold at a concentration of 10 µM. Subsequent tests confirmed its ability to induce significant apoptosis in multiple TNBC cell lines, making it a promising candidate for further development as an anticancer therapeutic .

Antimicrobial Applications

The compound has also been explored for its antimicrobial properties. Research indicates that derivatives of nitrofuran compounds exhibit significant antibacterial activity against various pathogens.

Antibacterial Activity

In studies focusing on the synthesis of 5-nitrofuran-tagged heterocyclic compounds, derivatives similar to this compound were evaluated against the ESKAPE panel of pathogens. One notable derivative demonstrated effective antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, among others .

Structure-Activity Relationship

The synthesis methods employed, such as the Groebke–Blackburn–Bienaymé multicomponent reaction, allowed for the generation of diverse chemical entities that retained or enhanced the antibacterial properties associated with nitrofurans. This flexibility in design suggests potential for developing new antibiotics based on the nitrofuran scaffold .

Neuroinflammation Research

This compound has also been investigated for its role in neuroinflammation. A study indicated that pharmacological inhibition using this compound reduced neuroinflammation in a controlled cortical impact mouse model, suggesting its potential application in treating neurodegenerative diseases .

Wirkmechanismus

C-176 exerts its effects by covalently binding to the cysteine residue 91 of the STING protein. This binding blocks the palmitoylation of STING, preventing its activation and subsequent clustering. As a result, the downstream inflammatory signaling is inhibited, reducing the production of interferons and pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

C-178: Ein weiteres Nitrofuran-Derivat, das den STING-Signalweg durch einen ähnlichen Mechanismus hemmt.

H-151: Eine strukturell optimierte Verbindung mit verbesserter Aktivität gegen humanes STING.

Einzigartigkeit von C-176

C-176 ist einzigartig aufgrund seiner hohen Selektivität für den STING-Signalweg und seiner Fähigkeit, die Blut-Hirn-Schranke zu durchdringen. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung des STING-Signalwegs sowohl in zentralen als auch in peripheren Geweben .

Biologische Aktivität

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in cancer therapy and immunomodulation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H8IN3O4 and a molecular weight of 358.09 g/mol. The compound features a nitrofuran moiety, known for various biological activities, and an iodophenyl group that enhances its reactivity and interaction with biological systems. Its structure includes:

- Furan ring : Contributes to its reactivity.

- Nitro group : Associated with redox cycling and oxidative stress.

- Amide linkage : Important for biological interactions.

The primary mechanism of action for this compound involves the activation of the C/EBP-homologous protein (CHOP), a critical factor in the unfolded protein response (UPR). This pathway is essential for mediating apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC). Research indicates that this compound can increase CHOP-Luc reporter activity by 24-fold at a concentration of 10 µM, suggesting its potential as a therapeutic agent for inducing apoptosis in cancer cells .

Key Pathways Involved

- PERK–eIF2α–ATF4 Pathway : The compound activates this branch of the UPR, promoting CHOP expression and subsequent apoptosis.

- Oxidative Stress Induction : The nitrofuran moiety can generate reactive oxygen species (ROS), leading to cellular damage and death .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against TNBC. In vitro experiments demonstrated that this compound induced significant apoptosis in multiple TNBC cell lines by activating the CHOP pathway .

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| HEK293 | 10 | 24-fold increase in CHOP activity | |

| HCC-1806 | 10 | Induced caspase 4 activation |

Immunomodulatory Effects

The compound is also noted for its role as a STING (Stimulator of Interferon Genes) inhibitor. By modulating STING activity, it may influence immune responses, which could be beneficial in treating inflammatory diseases or enhancing cancer immunotherapy .

Case Studies and Research Findings

A comprehensive study involving high-throughput screening identified this compound as a potent inducer of CHOP expression. This study screened approximately 50,000 small molecules, revealing that compounds with the nitrofuran structure are particularly effective in inducing apoptosis through selective pathways .

Additional Findings

Other research has indicated that compounds structurally similar to this compound exhibit antimicrobial properties, suggesting a broader range of biological activities that warrant further exploration .

Eigenschaften

IUPAC Name |

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIKQXOZLBLMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.